3-(3-Methoxyphenyl)thiophene
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Overview
Description
3-(3-Methoxyphenyl)thiophene, also known as 3-methoxythieno[3,2-b]thiophene, belongs to the class of heterocyclic compounds. It features a five-membered ring containing a sulfur atom at position 1. The chemical formula is C5H6S, and its molecular weight is 98.17 g/mol . Thiophene derivatives have gained significant attention in medicinal chemistry due to their therapeutic properties and versatile applications.
Preparation Methods
Synthetic Routes:
- One synthetic approach involves diazo coupling of diazonium salts of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, or 3-amino-1H-pyrazol-5(4H)-one .
- Other methods may exist, but this diazo coupling route is commonly employed.
Industrial Production:
- Information on industrial-scale production methods for 3-(3-Methoxyphenyl)thiophene is limited. research efforts continue to optimize synthetic processes.
Chemical Reactions Analysis
3-(3-Methoxyphenyl)thiophene can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents) play crucial roles.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
3-(3-Methoxyphenyl)thiophene finds applications in:
Medicinal Chemistry: It exhibits anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-fungal properties.
Material Science: Its derivatives are used in organic electronics and optoelectronic devices.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets and signaling pathways. Detailed mechanisms require further research.
Comparison with Similar Compounds
- While 3-(3-Methoxyphenyl)thiophene is unique, it shares features with other thiophene derivatives.
- Similar Compounds: Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Properties
Molecular Formula |
C11H10OS |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H10OS/c1-12-11-4-2-3-9(7-11)10-5-6-13-8-10/h2-8H,1H3 |
InChI Key |
BYNUPSAMMFHRBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC=C2 |
Origin of Product |
United States |
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